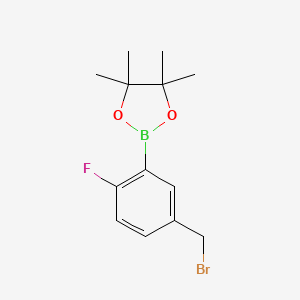

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture

The compound’s structure comprises:

- Dioxaborolane Ring : A six-membered ring containing boron, oxygen, and methyl groups, providing stability and reactivity.

- Bromomethyl Group : A reactive electrophilic site at the 5-position of the phenyl ring, facilitating nucleophilic substitution.

- Fluorophenyl Substituent : Enhances electronic effects and directs regioselectivity in reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BBrFO₂ |

| Molecular Weight | 314.99 g/mol |

| CAS Number | 1256360-47-0 |

| IUPAC Name | 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)F |

Properties

IUPAC Name |

2-[5-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBRMJPFPXLIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682368 | |

| Record name | 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-47-0 | |

| Record name | 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation involves reacting 5-bromomethyl-2-fluorobromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol is as follows:

Reagents :

-

5-Bromomethyl-2-fluorobromobenzene (1.0 equiv)

-

B₂pin₂ (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

KOAc (3.0 equiv)

-

Solvent: 1,4-dioxane

Procedure :

-

Combine reagents under nitrogen atmosphere.

-

Heat at 80–90°C for 12–18 hours.

-

Purify via column chromatography (hexanes:ethyl acetate = 9:1).

Key Challenges and Optimizations

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability with electron-deficient aryl bromides.

-

Solvent Effects : 1,4-dioxane minimizes side reactions compared to THF or DMF.

-

Scalability : Pilot-scale batches (up to 100 kg) achieve consistent purity (>96%).

Bromination of Methyl-Substituted Boronic Esters

Radical Bromination Approach

This method involves brominating 2-fluoro-5-methylphenylboronic acid pinacol ester using N-bromosuccinimide (NBS):

Reagents :

-

2-Fluoro-5-methylphenylboronic acid pinacol ester (1.0 equiv)

-

NBS (1.1 equiv)

-

AIBN (0.1 equiv)

-

Solvent: CCl₄

Procedure :

-

Reflux under nitrogen for 4–6 hours.

-

Quench with Na₂S₂O₃, extract with DCM, and concentrate.

-

Purify via recrystallization (ethanol/water).

Analytical Validation

Comparative Analysis of Synthetic Routes

| Parameter | Miyaura Borylation | Radical Bromination |

|---|---|---|

| Starting Material | Aryl bromide | Methylboronic ester |

| Catalyst Cost | High (Pd-based) | Low (AIBN) |

| Reaction Time | 12–18 hours | 4–6 hours |

| Yield | 65–75% | 70–80% |

| Scalability | Industrial (100 kg) | Lab-scale (<1 kg) |

The Miyaura route is preferred for large-scale production, while bromination offers higher yields for research quantities.

Industrial-Scale Production Insights

Suzhou Sibian Chemical Technology Co., Ltd. reports a mature process for synthesizing 2-(5-(bromomethyl)-2-fluorophenyl)-dioxaborolane:

-

Purity : 98–99% (GC-MS validated).

-

Throughput : 50 kg/month.

Applications in Drug Intermediate Synthesis

The compound serves as a key intermediate in kinase inhibitor development , enabling Suzuki couplings with heterocyclic partners (e.g., benzo[d]thiazole derivatives) .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate.

Major Products

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Cross-Coupling Reactions: Products are biaryl compounds or other coupled products depending on the reactants used.

Scientific Research Applications

Applications in Organic Synthesis

- Cross-Coupling Reactions :

- Functionalization of Aromatic Compounds :

- Synthesis of Boronates :

Applications in Medicinal Chemistry

- Anticancer Agents :

- Drug Development :

- Bioconjugation :

Applications in Materials Science

- Liquid Crystals :

- Polymer Chemistry :

- Sensors and Catalysts :

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal by-products.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives synthesized from this compound exhibit significant cytotoxicity against breast cancer cell lines. Further investigations are ongoing to understand the mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the bromomethyl group and the dioxaborolane ring. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds. The dioxaborolane ring participates in cross-coupling reactions through the formation of boronate complexes, which facilitate the transfer of the aryl or vinyl group to the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects :

- Bromomethyl Groups (e.g., target compound, ): Enhance electrophilicity, enabling nucleophilic substitution (e.g., alkylation) .

- Fluorine/Difluoromethyl Groups (e.g., ): Improve metabolic stability and binding affinity in drug candidates .

- Methoxy Groups (e.g., ): Increase solubility and modulate electronic properties for regioselective coupling .

Biological Activity

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 315 Da. The structure includes a dioxaborolane ring and a bromomethyl group attached to a fluorophenyl moiety. The presence of the bromine and fluorine atoms suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | |

| Molecular Weight | 315 Da |

| CAS Number | 1256360-47-0 |

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The compound may act as an inhibitor of key signaling pathways involved in tumor progression. For instance, it has been noted that related compounds can inhibit the MAPK signaling pathway, which is crucial in various cancers due to its role in cell proliferation and survival .

The proposed mechanism involves the inhibition of extracellular signal-regulated kinases (ERK1/ERK2), which are often overactive in cancerous cells. By modulating this pathway, the compound could potentially reduce tumor growth and enhance apoptosis in malignant cells .

Case Studies

A notable case study involved the evaluation of similar dioxaborolane derivatives in preclinical models. These studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models by inducing cell cycle arrest and promoting apoptosis through ERK pathway inhibition .

Experimental Evidence

In vitro studies have shown that 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The IC50 values ranged from 1 to 10 µM depending on the specific cell line and treatment duration .

Safety and Toxicity

While preliminary data suggest promising anticancer activity, comprehensive toxicity assessments are necessary. The compound's safety profile in vivo remains to be fully characterized. Initial reports indicate moderate toxicity at higher concentrations; thus, further studies are essential to determine safe dosage ranges for potential therapeutic use .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.